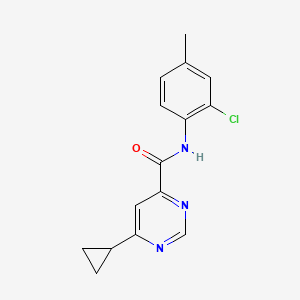

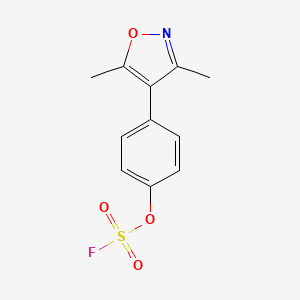

![molecular formula C7H10F3NO2S B3014173 (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide CAS No. 2155840-50-7](/img/structure/B3014173.png)

(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Low Molecular Weight Polar Scaffold

Hexahydro-2H-thieno[2,3-c]pyrrole is recognized for its potential as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of its derivatives were developed to demonstrate the potential of this scaffold in generating libraries of 3D-shaped molecules, which is crucial in the search for new drugs (Yarmolchuk et al., 2011).

Synthesis and Studies of Stable Nonaromatic Dithia Pyribenzihexaphyrins

The synthesis and study of stable nonaromatic dithia pyribenzihexaphyrins, which incorporate six-membered rings such as pyridine and p-phenylene along with five-membered heterocycles like pyrrole and thiophene, demonstrate the structural and functional versatility of these compounds. Their potential in organic electronics is highlighted by their unique absorption properties and electron-deficient nature (Rawat et al., 2021).

Cycloaddition Reactions

The compound undergoes efficient cycloaddition reactions, as demonstrated in the synthesis of 4-aryl-6-methyl-7a-(trifluoromethyl)-2,4a,5,6,7,7a-hexahydropyrano[2,3-c]pyrrol-2-ones. Such reactions are essential in organic chemistry for the creation of complex molecular structures with potential pharmaceutical applications (Usachev et al., 2015).

Trifluoromethyl-Substituted Pyridine and Quinolinecarboxylic Acids

The synthesis of trifluoromethyl-substituted pyridine and quinolinecarboxylic acids, where trifluoromethyl groups are introduced through deoxygenative fluorination or displacement reactions, exemplifies the compound's utility in the preparation of complex organic molecules. This process is relevant for developing pharmaceutical and agrochemical products (Cottet et al., 2003).

Synthesis of Heteroatom-Substituted BODIPY Dyes

The compound plays a role in the synthesis of heteroatom-substituted BODIPY dyes, contributing to the development of materials with specific optical properties. These materials have applications in fields like organic electronics and fluorescent labeling (Goud et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-1-2-14(12,13)5(6)3-11-4-6/h5,11H,1-4H2/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLKKBWPCBVOCR-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2C1(CNC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)[C@@H]2[C@]1(CNC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)